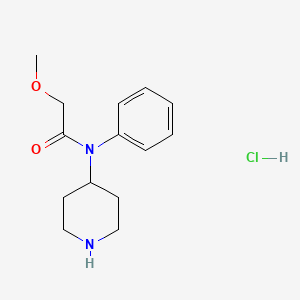
6-chloro-MDMA (hydrochloride)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-MDMA is a euphoric entactogen that is regulated as a Schedule I compound in the United States. 6-chloro-MDMA differs structurally from 3,4-MDMA in that it has a chlorine atom added at the two position of the phenyl ring. The physiological and toxicological properties of this compound are not known. This product is intended for forensic and research applications.
Aplicaciones Científicas De Investigación
Neurochemistry and Neurotoxicity
- MDMA is associated with neurochemical effects and neurotoxicity, particularly impacting the serotonin system. It induces a biphasic response in animals, with acute effects potentially related to its behavioral and psychological impacts, and long-term effects associated with serotonergic neurotoxicity (McKenna & Peroutka, 1990).
Cardiovascular Effects
- The cardiovascular effects of MDMA have been studied, revealing that it can produce tachycardia and hypertension, highlighting the importance of understanding its cardiotoxicity for predicting and intervening in cases of MDMA-induced cardiac complications (Lester et al., 2000).
Pharmacological Interactions
- MDMA's interaction with other drugs, such as selective serotonin reuptake inhibitors, has been observed to alter physiological and subjective effects, implying complex pharmacodynamic and pharmacokinetic interactions that might influence its use in therapeutic settings (Farré et al., 2007).
Memory Impairment
- Use of MDMA has been linked with memory impairment, with greater exposure correlated with more significant memory deficits, suggesting potential long-term cognitive effects (Bolla et al., 1998).
MDMA-Assisted Psychotherapy
- MDMA has been researched as an adjunct to psychotherapy, particularly for treating conditions like PTSD, due to its ability to modulate emotional responses and enhance psychotherapeutic outcomes (Sessa et al., 2019).
Neuroimaging and Neurophysiological Studies
- Functional MRI studies indicate that MDMA influences recollection of autobiographical memories and alters brain activation patterns, shedding light on its potential psychotherapeutic effects (Carhart-Harris et al., 2014).
Propiedades
Nombre del producto |
6-chloro-MDMA (hydrochloride) |
|---|---|
Fórmula molecular |
C11H14ClNO2 · HCl |
Peso molecular |
264.2 |
InChI |
InChI=1S/C11H14ClNO2.ClH/c1-7(13-2)3-8-4-10-11(5-9(8)12)15-6-14-10;/h4-5,7,13H,3,6H2,1-2H3;1H |
Clave InChI |
VJFRVHHZEQDFIB-UHFFFAOYSA-N |
SMILES |
ClC1=C(CC(C)NC)C=C2C(OCO2)=C1.Cl |
Sinónimos |
2-chloro-4,5-MDMA; 6-chloro-3,4-MDMA; 2-chloro-4,5-Methylenedioxymethamphetamine |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



